molecular formula C30H18 B116448 9,10-Bis(phenylethynyl)anthracene CAS No. 10075-85-1

9,10-Bis(phenylethynyl)anthracene

Cat. No.: B116448
CAS No.: 10075-85-1
M. Wt: 378.5 g/mol
InChI Key: ZHBOFZNNPZNWGB-UHFFFAOYSA-N
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Description

9,10-Bis(phenylethynyl)anthracene is an aromatic hydrocarbon with the chemical formula C₃₀H₁₈. It is known for its strong fluorescence and is widely used as a chemiluminescent fluorophore with high quantum efficiency. This compound is commonly used in lightsticks to produce a ghostly green light and as a dopant for organic semiconductors in OLEDs .

Biochemical Analysis

Cellular Effects

It is known to cause skin and eye irritation, and may cause respiratory irritation

Molecular Mechanism

The molecular mechanism of 9,10-Bis(phenylethynyl)anthracene is primarily related to its strong fluorescence. It is used as a chemiluminescent fluorophore with high quantum efficiency

Temporal Effects in Laboratory Settings

It is known to have a melting point of 252 to 258 °C

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Bis(phenylethynyl)anthracene typically involves organic synthesis reactions. One common method is the Sonogashira coupling reaction, where anthracene is reacted with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same Sonogashira coupling reaction but with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

9,10-Bis(phenylethynyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Bis(phenylethynyl)anthracene is unique due to its high quantum efficiency and strong fluorescence, making it one of the most efficient green light-emitting aromatic hydrocarbons. Its stability and solubility in various solvents further enhance its versatility in scientific research and industrial applications .

Properties

IUPAC Name

9,10-bis(2-phenylethynyl)anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H18/c1-3-11-23(12-4-1)19-21-29-25-15-7-9-17-27(25)30(28-18-10-8-16-26(28)29)22-20-24-13-5-2-6-14-24/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBOFZNNPZNWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C#CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3064936
Record name Anthracene, 9,10-bis(phenylethynyl)-
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Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10075-85-1
Record name 9,10-Bis(phenylethynyl)anthracene
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URL https://commonchemistry.cas.org/detail?cas_rn=10075-85-1
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Record name 9,10-Bis(2-phenylethynyl)anthracene
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Record name Anthracene, 9,10-bis(2-phenylethynyl)-
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Record name Anthracene, 9,10-bis(phenylethynyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-bis(phenylvinyl)anthracene
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Record name 9,10-BIS(2-PHENYLETHYNYL)ANTHRACENE
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Synthesis routes and methods

Procedure details

To 120 mg of 2-[4-(carboxybutyl)methylaminophenyl]-3-phenyl-5,6-dihydrothioxene prepared as described above (0.5 mmol) in 5.0 mL of THF was cooled in an ice bath for 30 minutes. 5.0 mL of oxalyl chloride was added to the cooled solution. The reaction mixture was stirred at 4° C. for 3 hours. Oxalyl chloride was evaporated on the rotovap under reduced pressure to give the acid chloride of 2-[4-(carboxybutyl)methylaminophenyl]-3-phenyl-5,6-dihydrothioxene. 2-Amino 9,10-bis-phenylethynyl anthracene (1.0 mmol) in 25 mL of dry THF was added to the residue followed by 2 drops of triethyl amine. The heterogeneous reaction mixture was stirred at room temperature for 24 hours. The reaction mixture was worked up as described for thioxene-phenanthrene. The product, 2-amino-9,10-bis(phenylethynyl)anthracene amide of 2-[4-(carboxybutyl)methylaminophenyl]-3-phenyl-5,6-dihydrothioxene (compound 7 in Table 1) was purified on preparative TLC (CH2Cl2: hexane 9:1) to yield 150 mg of yellow glassy solid.
Name
2-Amino 9,10-bis-phenylethynyl anthracene
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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